2,5-Distyrylpyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

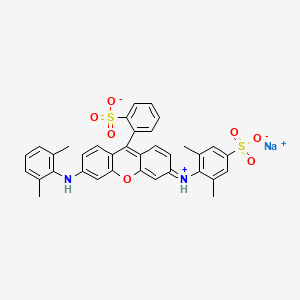

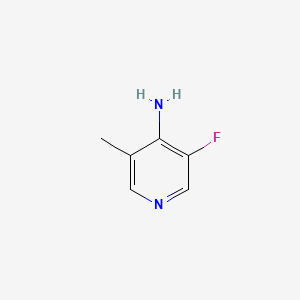

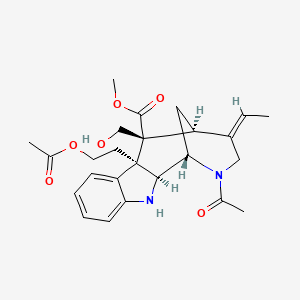

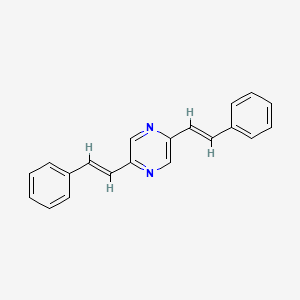

2,5-Distyrylpyrazine (DSP) is a photomechanical molecular crystal . It has photo-polymerizability in the crystalline state . The molecular formula of DSP is C20H16N2 .

Molecular Structure Analysis

DSP crystallizes in the orthorhombic system with cell dimensions of a=20.638, b=9.599, and c=7.655 Å, including four molecules in the unit cell . The molecules are not planar; the average plane of the pyrazine ring makes a dihedral angle of 12.09° with that of the benzene ring .Chemical Reactions Analysis

In the crystalline state, DSP has photo-polymerizability . The ethylenic double bonds approach each other at the shortest intermolecular distances of 3.939 Å . Therefore, the polymerization may occur between these double bonds to form a cyclobutane ring .Physical And Chemical Properties Analysis

DSP has a molecular weight of 284.35 . It has a melting point of 218-219 °C and a predicted boiling point of 441.3±45.0 °C . The predicted density of DSP is 1.173±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Photopolymerization in Crystalline State : DSP crystallizes in the orthorhombic system, with a non-planar molecular structure. The proximity of ethylenic double bonds in its crystalline form suggests potential for photopolymerization to form cyclobutane rings (Sasada, Shimanouchi, Nakanishi, & Hasegawa, 1971).

Photochemical Activity and Photoreactivity : DSP's photochemical activity, leading to oligomerization and high polymer formation through excitonic mechanisms, has been observed. The study of its single crystal spectra has contributed to understanding these processes (Peachey & Eckhardt, 1992).

Lattice Dynamics in Solid-State Reactions : Investigating the changes in intermolecular vibrations of DSP crystals during oligomerization has provided insights into the lattice dynamics and chemical pressure involved in solid-state reactions (Peachey & Eckhardt, 1993).

Formation of High Crystallinity Linear Polymers : Research has shown that DSP can polymerize into linear high polymers with extreme crystallinity under sunlight or ultraviolet light, suggesting potential applications in the development of novel polymers (Hasegawa, Suzuki, Suzuki, & Nakanishi, 1969).

Characterization of DSP Films : Vacuum-evaporated DSP films demonstrate unique properties like color change upon photoirradiation and high crystallinity, useful in understanding photopolymerization processes (Ueda & Ashida, 1990).

Molecular Spectroscopy Studies : Absorption and fluorescence spectroscopy of DSP has provided insights into its excited state properties, beneficial for understanding its photoreactivity (Williams & Janecka-Styrcz, 1980).

Photodepolymerization and Photoreactivity in Various Conditions : Research has demonstrated that DSP and related compounds exhibit photoreactivity in different conditions, including solution states and crystalline forms, with potential for photoreversible schemes (Suzuki, Tamaki, & Hasegawa, 1974).

Investigation of Oligomer Crystal Electronic Structure : The study of the electronic structure of DSP oligomer crystals aids in understanding the photoreaction mechanisms leading to macromolecule formation (Peachey & Eckhardt, 1994).

Direcciones Futuras

The discovery that DSP undergoes photochemical reactions differently, with the color change spreading from the crystal’s edges and propagating to its center, deviates from the conventional conception of photochemistry . This finding is significant for understanding the basic fundamental science of photoreactions . In the future, researchers would like to clarify the conditions necessary for this phenomenon .

Propiedades

IUPAC Name |

2,5-bis[(E)-2-phenylethenyl]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2/c1-3-7-17(8-4-1)11-13-19-15-22-20(16-21-19)14-12-18-9-5-2-6-10-18/h1-16H/b13-11+,14-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIGGPOKWXIDNO-PHEQNACWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CN=C(C=N2)C=CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CN=C(C=N2)/C=C/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Distyrylpyrazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.